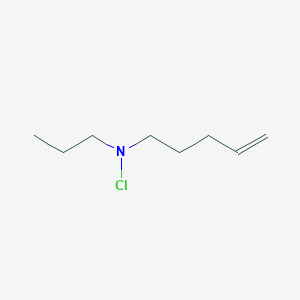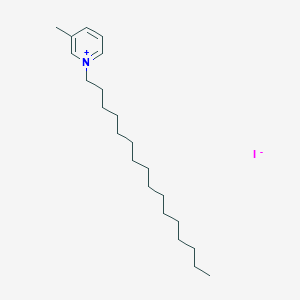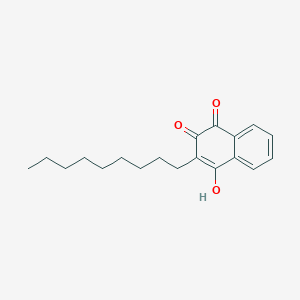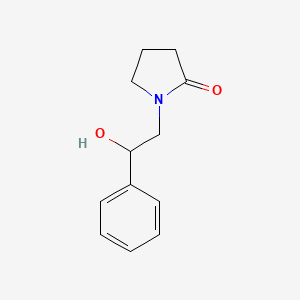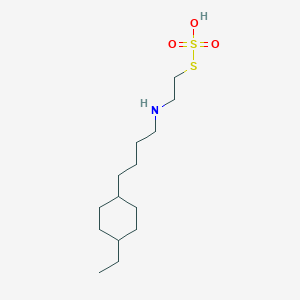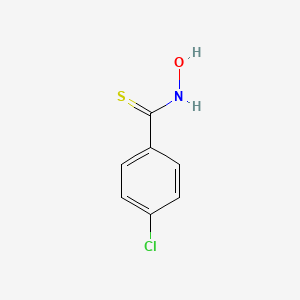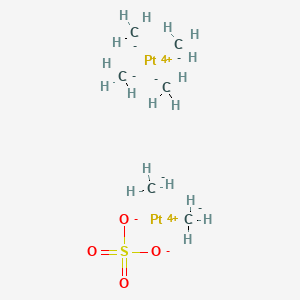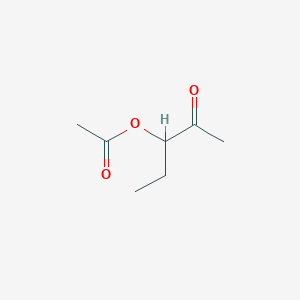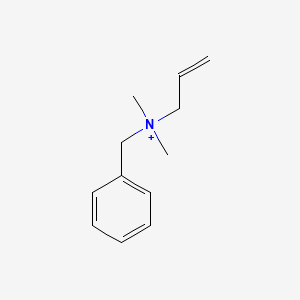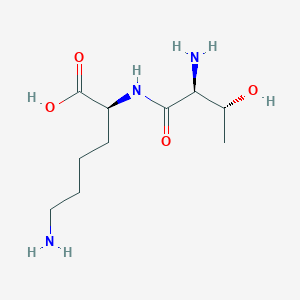
L-Lysine, L-threonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, L-threonyl- is a dipeptide composed of the amino acids L-lysine and L-threonine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-lysine is an essential amino acid required for human and animal nutrition, while L-threonine is another essential amino acid important for protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Lysine, L-threonyl- can be synthesized through peptide bond formation between L-lysine and L-threonine. This process typically involves the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of the other amino acid. Common methods for peptide synthesis include:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Solution-phase peptide synthesis: This method involves the coupling of amino acids in solution, often using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Industrial Production Methods
Industrial production of L-Lysine, L-threonyl- often relies on microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-lysine and L-threonine, which are then extracted and purified. The dipeptide can be synthesized by enzymatic methods or chemical coupling of the purified amino acids.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, L-threonyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a keto group.
Reduction: The keto group formed from oxidation can be reduced back to a hydroxyl group.
Substitution: The amino groups of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling reagents: DCC, HATU
Major Products Formed
Oxidation products: Keto derivatives of L-threonine
Reduction products: Regenerated hydroxyl groups
Substitution products: Various substituted derivatives of L-lysine
Wissenschaftliche Forschungsanwendungen
L-Lysine, L-threonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics.
Wirkmechanismus
The mechanism of action of L-Lysine, L-threonyl- involves its interaction with various molecular targets and pathways. L-lysine is known to play a role in collagen synthesis and calcium absorption, while L-threonine is important for protein synthesis and immune function. The dipeptide may exert its effects by modulating these pathways and enhancing the bioavailability of the individual amino acids.
Vergleich Mit ähnlichen Verbindungen
L-Lysine, L-threonyl- can be compared with other dipeptides and amino acid derivatives:
L-Lysine, L-alanyl-: Another dipeptide with different properties and applications.
L-Lysine, L-seryl-: Similar in structure but with a serine residue instead of threonine.
L-Lysine, L-cysteinyl-: Contains a cysteine residue, which introduces sulfur chemistry.
Uniqueness
L-Lysine, L-threonyl- is unique due to the presence of both lysine and threonine, which confer distinct chemical and biological properties. The combination of these two essential amino acids allows for diverse applications and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
23161-31-1 |
|---|---|
Molekularformel |
C10H21N3O4 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-7(10(16)17)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |
InChI-Schlüssel |
YKRQRPFODDJQTC-CSMHCCOUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)N)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



